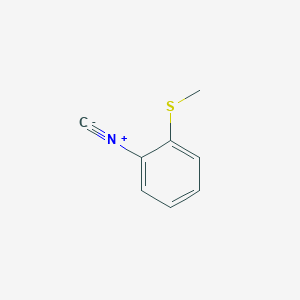
2-Isocyanothioanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanothioanisole is an organic compound that has garnered significant interest in the field of synthetic chemistry. It is characterized by the presence of an isocyanide group attached to a thioanisole moiety. This compound is particularly notable for its role in the synthesis of various heterocyclic compounds, which are of great importance in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanothioanisole typically involves the reaction of thioanisole with an isocyanide reagent. One common method is the reaction of thioanisole with chloroform and potassium tert-butoxide, followed by treatment with an isocyanide source such as methyl isocyanide . This reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction conditions and the availability of starting materials make it feasible for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Isocyanothioanisole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanide group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Isocyanothioanisole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Isocyanothioanisole involves its ability to participate in radical and nucleophilic reactions. The isocyanide group is highly reactive and can form intermediates that undergo cyclization to produce heterocyclic compounds . These reactions often proceed through radical intermediates, which can be stabilized by the thioanisole moiety.
Comparación Con Compuestos Similares
Similar Compounds
2-Isocyanophenylmethane: Similar in structure but lacks the sulfur atom.
2-Isocyanobenzothiazole: Contains a benzothiazole ring instead of a thioanisole moiety.
2-Isocyanophenylsulfide: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
2-Isocyanothioanisole is unique due to the presence of both an isocyanide group and a thioanisole moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in the synthesis of complex heterocyclic compounds .
Propiedades
Fórmula molecular |
C8H7NS |
|---|---|
Peso molecular |
149.21 g/mol |
Nombre IUPAC |
1-isocyano-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H7NS/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,2H3 |
Clave InChI |
DHDKCFAYSKKVMN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


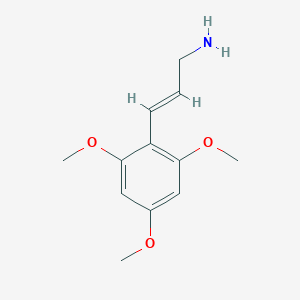
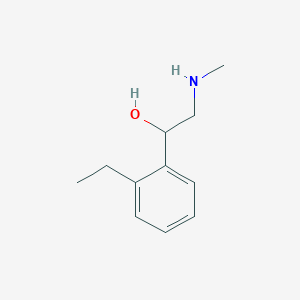

![4-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B13593628.png)
![{3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanolhydrochloride](/img/structure/B13593635.png)
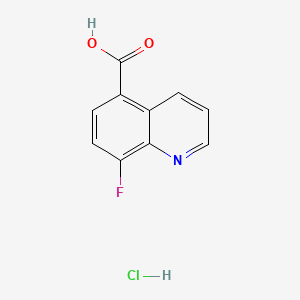


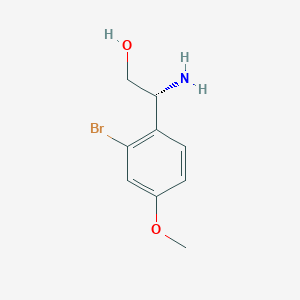
![tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate](/img/structure/B13593667.png)
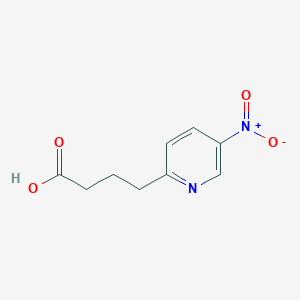

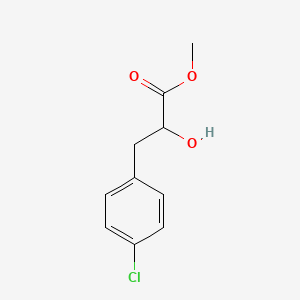
![1-[2-Chloro-4-(difluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13593702.png)
